N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide
Description
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a complex organic compound featuring a pyrazole ring substituted with cyclopropyl and thiophene groups, an ethyl linker, and a methoxyphenyl acetamide moiety
Properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-26-17-5-2-4-15(12-17)13-21(25)22-9-10-24-19(16-7-8-16)14-18(23-24)20-6-3-11-27-20/h2-6,11-12,14,16H,7-10,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUBEOBYGXLDKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(thiophen-2-yl)-1H-pyrazole and 3-methoxyphenylacetic acid.
Formation of Intermediate: The 3-(thiophen-2-yl)-1H-pyrazole is first cyclopropylated using cyclopropyl bromide in the presence of a base like potassium carbonate.
Linker Attachment: The cyclopropylated pyrazole is then reacted with 2-bromoethylamine to introduce the ethyl linker.
Final Coupling: The intermediate is coupled with 3-methoxyphenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the final product.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time.
Purification Techniques: Using chromatography or recrystallization to purify intermediates and the final product.
Scalability: Ensuring the reactions are scalable for large-scale production, possibly through continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the acetamide group, potentially leading to ring-opened products or amine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced pyrazole derivatives or amines.
Substitution: Phenyl derivatives with various substituents replacing the methoxy group.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Ligand Design: Potential use in the design of ligands for metal complexes.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural features.
Receptor Binding: May interact with specific biological receptors, influencing signaling pathways.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Material Science:
Agriculture: Possible use as a bioactive compound in agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it could inhibit enzyme activity by binding to the active site or modulate receptor activity by mimicking or blocking natural ligands. The exact pathways would depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-hydroxyphenyl)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-chlorophenyl)acetamide: Chlorine substituent instead of methoxy.
Uniqueness
Methoxy Group: The presence of the methoxy group can influence the compound’s electronic properties and reactivity.
Cyclopropyl and Thiophene Rings: These rings provide rigidity and specific electronic characteristics that can affect biological activity.
This detailed overview covers the essential aspects of N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2-(3-methoxyphenyl)acetamide, from its synthesis to its applications and mechanisms of action
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical reactivity?
Methodological Answer: The compound comprises three critical moieties:
- Pyrazole ring : The 5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazole core contributes to aromatic stabilization and hydrogen-bonding interactions. Cyclopropyl groups enhance steric effects, potentially modulating receptor binding .
- Thiophene : The sulfur-containing heterocycle increases lipophilicity and π-π stacking potential, which may improve membrane permeability .
- Acetamide side chain : The 3-methoxyphenyl group introduces electron-donating effects, influencing electronic distribution and metabolic stability .
Experimental Design : Use computational tools (e.g., DFT calculations) to map electron density and steric maps. Validate via X-ray crystallography or NMR spectroscopy to correlate structure with observed reactivity .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer: Key synthesis steps include:
Cyclization : React cyclopropyl hydrazine with 2-thiophenyl ketone under acidic (HCl) or basic (NaOEt) conditions to form the pyrazole core. Monitor reaction progress via TLC .
Functionalization : Couple the pyrazole intermediate with 2-(3-methoxyphenyl)acetamide via nucleophilic substitution. Use coupling agents like EDCI/HOBt to enhance efficiency .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (petroleum ether) to isolate high-purity product .
Data Conflict Resolution : If yields vary between acidic/basic cyclization, compare reaction intermediates via LC-MS to identify side products (e.g., over-substitution or ring-opening) .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Compare retention times to reference standards .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 3-methoxyphenyl with 4-fluorophenyl or thiophen-3-yl) to assess effects on activity .
- Biological Assays :
- In vitro : Screen analogs against cancer cell lines (e.g., MCF-7, A549) using MTT assays.
- In silico : Perform molecular docking against targets like COX-2 or EGFR to predict binding modes .
Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate substituent properties (logP, polar surface area) with IC50 values .
Q. What experimental strategies address contradictions in biological activity data across studies?
Methodological Answer:
- Identify Confounders :
- Control Experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay reproducibility .
Q. How can in vivo pharmacokinetic (PK) and toxicity studies be designed for this compound?
Methodological Answer:
- PK Parameters :
- Administer orally (10–50 mg/kg) to rodents. Collect plasma samples at intervals (0.5–24 h) and quantify via LC-MS/MS. Calculate AUC, Cmax, and t1/2 .
- Toxicity Screening :
Q. What methodologies assess the compound’s metabolic stability and degradation pathways?
Methodological Answer:
- In vitro Metabolism :
- Incubate with liver microsomes (human/rat). Identify metabolites via UPLC-QTOF-MS. Key enzymes (CYP3A4/2D6) can be inhibited with ketoconazole or quinidine .
- Degradation Studies :
- Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Monitor degradation products via HPLC .
Advanced Methodological Challenges
Q. How can computational tools streamline the development of derivatives with enhanced selectivity?
Methodological Answer:
- AI-Driven Design : Use generative models (e.g., REINVENT) to propose analogs with optimized ADMET properties .
- Free-Energy Perturbation (FEP) : Predict binding affinity changes for subtle substitutions (e.g., cyclopropyl → methyl) .
Validation : Synthesize top-ranked candidates and validate predictions via SPR (surface plasmon resonance) .
Q. What strategies resolve synthetic bottlenecks in scaling up multi-step reactions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
